POTASSIUM MALEATE

Descripción general

Descripción

El ácido maleico, también conocido como ácido cis-butenodioico, es un compuesto orgánico que pertenece a la clase de los ácidos dicarboxílicos. Se caracteriza por la presencia de dos grupos carboxilo (-COOH) unidos a un doble enlace entre dos átomos de carbono. La fórmula química del ácido maleico es HO₂CCH=CHCO₂H. Es el isómero cis del ácido butenodioico, siendo el ácido fumárico el isómero trans . El ácido maleico es un sólido cristalino blanco con un sabor agrio distintivo y es altamente soluble en agua, etanol y acetona .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido maleico se puede sintetizar mediante la oxidación del benceno o el butano. El proceso industrial típicamente involucra la oxidación catalítica de estos hidrocarburos en presencia de un catalizador de pentóxido de vanadio . Otro método implica la hidrólisis del anhídrido maleico, que se produce por la oxidación del benceno o el butano .

Métodos de Producción Industrial: En el ámbito industrial, el ácido maleico se produce principalmente mediante la hidrólisis del anhídrido maleico. Este proceso implica la reacción del anhídrido maleico con agua o una solución alcalina acuosa para producir ácido maleico . La oxidación del butano o el benceno en presencia de un catalizador de pentóxido de vanadio es otro método industrial común .

Análisis De Reacciones Químicas

Electrolysis of Potassium Maleate

Kolbe’s electrolysis of this compound is a key reaction, producing hydrocarbons and salts.

Reaction Mechanism

-

Anode (Oxidation):

Acetylene and CO₂ form via decarboxylation and dimerization of maleate radicals. -

Cathode (Reduction):

Hydrogen gas and hydroxide ions are generated.

| Component | Anode Products | Cathode Products |

|---|---|---|

| Primary | C₂H₂, CO₂ | KOH, H₂ |

| Secondary | CO (under specific conditions) | — |

Acid-Base Reactions

This compound participates in acid-base equilibria due to its dicarboxylate structure.

Reaction with Strong Acids

Adding sulfuric acid (H₂SO₄) protonates the maleate ion, regenerating maleic acid (C₄H₄O₄):

Reaction with Bases

In alkaline conditions, this compound can form mixed salts (e.g., monothis compound) or react further:

Thermal Decomposition

Limited data exist on thermal decomposition, but analogous dicarboxylates typically decarboxylate at high temperatures (>200°C), yielding CO₂ and unsaturated hydrocarbons.

Biochemical Interactions

While not a direct chemical reaction, this compound influences metabolic pathways. In plants, potassium availability modulates malate accumulation and enzymatic activity (e.g., PEP carboxylase) .

Electro-Activation in Solutions

Electro-activation of this compound in aqueous systems generates reactive species (e.g., radicals) due to redox shifts at electrodes, lowering pH and increasing oxidative potential .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Therapeutic Uses

Potassium maleate is utilized in the pharmaceutical industry primarily for its therapeutic properties. It is often involved in formulations aimed at treating conditions like hypokalemia (low potassium levels) and may serve as a stabilizing agent in drug formulations. The compound's stability and non-hygroscopic nature make it suitable for medicinal use, particularly in the preparation of monopotassium L-malate, which is effective in replenishing potassium levels in patients .

Case Study: Hypokalemia Treatment

A study highlighted the efficacy of this compound in treating hypokalemia. The compound was administered to patients with low potassium levels, resulting in significant improvements in serum potassium concentrations. This underscores its role as a vital therapeutic agent in clinical settings .

Agricultural Applications

Fertilizers and Soil Amendments

this compound is used as a component in fertilizers due to its potassium content, which is essential for plant growth. It aids in enhancing soil fertility and improving crop yields. The compound serves as a source of potassium that plants can readily absorb, thus promoting healthy growth and development.

Pesticide Formulations

Additionally, this compound has been reported to be included in pesticide formulations. Its role as a surfactant helps improve the efficacy of active ingredients by enhancing their spreadability and adhesion on plant surfaces .

Industrial Applications

Polymer Production

In materials science, this compound is utilized in the synthesis of polyesters through polycondensation reactions. Research has shown that the incorporation of this compound into polymer matrices can influence their rheological properties, making them suitable for various industrial applications .

Case Study: Polymer Synthesis

A study examined the polycondensation reactions involving this compound and various dihalogenobutanes. The findings indicated that adjusting reaction parameters could optimize the properties of the resulting polymers, demonstrating potential applications in creating specialized materials for packaging and coatings .

Chemical Research Applications

Spectroscopic Studies

this compound has been the subject of various spectroscopic studies aimed at understanding its molecular dynamics and interactions. For instance, research utilizing infrared (IR) spectroscopy and inelastic neutron scattering (INS) has provided insights into the proton dynamics within potassium hydrogen maleate crystals, revealing important information about its structural properties .

Table: Summary of Spectroscopic Findings

| Study Reference | Method Used | Key Findings |

|---|---|---|

| IR & INS Spectroscopy | Identified fundamental transitions and proton dynamics | |

| Neutron Diffraction | Analyzed hydrogen bonding characteristics |

Health Risk Assessments

Recent evaluations have focused on the human health implications associated with maleic acid salts, including this compound. These assessments have highlighted potential risks such as skin sensitization and systemic effects following exposure, emphasizing the need for careful handling and formulation practices in industrial settings .

Mecanismo De Acción

El ácido maleico ejerce sus efectos principalmente a través de su capacidad de donar protones, actuando como un ácido dibásico. Interactúa con diversos objetivos moleculares, incluyendo enzimas como la aspartato aminotransferasa y la aminotransferasa aromática-aminoácido . Estas interacciones pueden influir en las vías metabólicas, incluyendo el ciclo del ácido cítrico y el metabolismo de los aminoácidos .

Compuestos Similares:

Ácido Fumárico: El isómero trans del ácido butenodioico, menos soluble en agua y con un punto de fusión más alto en comparación con el ácido maleico.

Ácido Succínico: Un ácido dicarboxílico que se puede formar por la reducción del ácido maleico.

Singularidad del Ácido Maleico: El ácido maleico es único debido a su configuración cis, que le confiere propiedades químicas distintas, como una mayor solubilidad en agua y un punto de fusión más bajo en comparación con su isómero trans, el ácido fumárico . Su capacidad para formar anhídrido maleico al calentarse y su reactividad en diversas reacciones químicas lo convierten en un compuesto valioso en aplicaciones industriales .

Comparación Con Compuestos Similares

Fumaric Acid: The trans-isomer of butenedioic acid, less soluble in water, and has a higher melting point compared to maleic acid.

Malic Acid: An alpha-hydroxy acid found naturally in fruits, used as a food additive and in skincare products.

Succinic Acid: A dicarboxylic acid that can be formed by the reduction of maleic acid.

Uniqueness of Maleic Acid: Maleic acid is unique due to its cis-configuration, which imparts distinct chemical properties such as higher solubility in water and lower melting point compared to its trans-isomer, fumaric acid . Its ability to form maleic anhydride upon heating and its reactivity in various chemical reactions make it a valuable compound in industrial applications .

Actividad Biológica

Potassium maleate, a potassium salt of maleic acid, has garnered interest in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, biochemical interactions, and applications in agriculture and medicine.

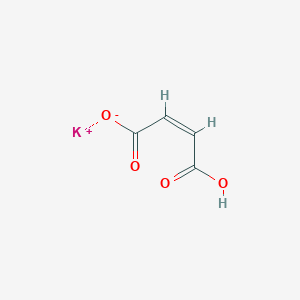

This compound is characterized by its molecular formula . The compound is typically found as a white crystalline solid and is soluble in water. Its structure consists of a maleate ion paired with a potassium ion, which plays a significant role in its biological activity.

Pharmacological Effects

- Calcium Antagonistic Activity : Research has indicated that derivatives of this compound exhibit calcium antagonistic properties. For instance, a study on related compounds showed that certain dibenzotricyclic systems demonstrated increased calcium antagonistic activity, which is significant for treating conditions like hypertension .

- Antihypertensive Effects : this compound and its derivatives have been evaluated for their antihypertensive effects. In experiments involving spontaneously hypertensive rats (SHR), certain compounds exhibited prolonged antihypertensive effects compared to established drugs like diltiazem and nifedipine, suggesting potential use in managing high blood pressure .

- Antianginal Activity : The antianginal properties of this compound derivatives were also noted, with some compounds showing effectiveness in reducing ST elevation in methacholine-induced tests. This indicates a potential role in treating angina pectoris without significantly affecting blood pressure .

Biochemical Interactions

This compound influences several metabolic pathways:

- Malate Metabolism : It has been observed that potassium levels can significantly alter malate accumulation in fruits. Potassium fertilization affects the activity of key enzymes involved in malate metabolism, such as phosphoenolpyruvate carboxykinase (PEPCK) and malic enzyme (ME), thereby influencing sugar and acid levels in fruit development .

- Enzymatic Activity : The presence of this compound has been linked to changes in the enzymatic activities associated with malate synthesis and decomposition, impacting overall metabolic processes within plant systems .

Agricultural Use

This compound is utilized as a fertilizer additive due to its role in enhancing potassium availability to plants. Studies indicate that optimized potassium levels promote better fruit mass and improve calcium concentration, which is crucial for plant health and fruit quality .

Medicinal Use

In medicinal chemistry, this compound's derivatives are being explored for their potential therapeutic applications, particularly in cardiovascular diseases due to their calcium channel blocking properties. Additionally, the stability of monopotassium L-malate makes it suitable for medicinal formulations aimed at treating conditions like hypokalemia .

Case Studies

- Hypertension Treatment : A study involving SHR demonstrated that specific this compound derivatives provided significant reductions in systolic and diastolic blood pressure over extended periods compared to control groups receiving standard antihypertensive medications .

- Fruit Quality Improvement : Research on apple fruit showed that potassium fertilization not only reduced malate levels but also enhanced the accumulation of soluble sugars, indicating improved fruit quality through the application of this compound .

Propiedades

Key on ui mechanism of action |

Kidney damage has been observed as a systemic toxic action of maleic acid. Morphological-functional changes in the kidneys were produced by intraperitoneal injection (100-350 mg/kg; rats, dogs) and also by inhalation exposure to ca. 720 mg/mc (rats). The damage to distal and proximal tubular resorption produced by maleic acid is reminiscent of the known (congenital or acquired) Fanconi syndrome in humans. This damage seems to be caused by the interaction of maleic acid with glutathione in tubular renal cells, leading to intolerable concentration of free radicals and peroxides. In addition to the resultant cellular damage, maleic acid appears to affect Na+ and H+ ion transport in the proximal tubes [RE5]. After chronic exposure of male rats (250, 500, 750 mg/kg /per/ day for up to two years), an increased mortality as well as kidney damage and delayed growth was observed in all dosage groups. Liver and testicular damage has also been found in highest dosage group. No signs of carcinogenic activity of maleic acid were discovered with long-term dosage, which however was not designed as a carcinogenicity study. |

|---|---|

Número CAS |

10237-70-4 |

Fórmula molecular |

C4H4KO4 |

Peso molecular |

155.17 g/mol |

Nombre IUPAC |

(Z)-but-2-enedioic acid |

InChI |

InChI=1S/C4H4O4.K/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/b2-1-; |

Clave InChI |

BDQHHJHPAVHOJF-ODZAUARKSA-N |

SMILES |

C(=CC(=O)[O-])C(=O)[O-].[K+].[K+] |

SMILES isomérico |

C(=C\C(=O)O)\C(=O)O.[K] |

SMILES canónico |

C(=CC(=O)O)C(=O)O.[K] |

Punto de ebullición |

275 °F at 760 mmHg (decomposes) (NTP, 1992) |

Color/Form |

Monoclinic prisms from water White crystals from water, alcohol and benzene Colorless crystals |

Densidad |

1.59 at 68 °F (USCG, 1999) - Denser than water; will sink 1.590 g/cu cm at 20 °C Relative density (water = 1): 1.59 |

Punto de inflamación |

127 °C |

melting_point |

266 to 268 °F (NTP, 1992) 132.5 °C (OECD Guideline 102 (Melting point / Melting Range)) Converted in part into the much higher-melting fumaric acid (MP: 287 °C) when heated to a temp slightly above the MP. 130.5 °C 131 °C |

Descripción física |

Maleic acid is a colorless crystalline solid having a faint odor. It is combustible though it may take some effort to ignite. It is soluble in water. It is used to make other chemicals and for dyeing and finishing naturally occurring fibers. Dry Powder; Pellets or Large Crystals; Liquid Liquid Colorless or white solid; [HSDB] White crystalline powder; [MSDSonline] Hazy amber liquid with a mild odor; [Emerald Performance Materials MSDS] Solid WHITE CRYSTALS. |

Pictogramas |

Corrosive; Irritant |

Números CAS relacionados |

26099-09-2 10237-70-4 (potassium salt) 18016-19-8 (hydrochloride salt) 3105-55-3 (mono-hydrochloride salt) 371-47-1 (di-hydrochloride salt) 37449-49-3 (Nd salt) 44742-89-4 (mono-ammonium salt) |

Solubilidad |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992) In water, 788 g/L at 25 °C, 3926 g/L at 97.5 °C 79.000 lb/100 lb water at 77 °F In water, 441,000 mg/L at 25 °C Freely soluble in alcohol; soluble in acetone, glacial acetic acid; slightly soluble in ether; practically insoluble in benzene For more Solubility (Complete) data for MALEIC ACID (7 total), please visit the HSDB record page. 441 mg/mL at 25 °C Solubility in water, g/100ml at 25 °C: 78 (soluble) |

Sinónimos |

hydrogen maleate maleate maleic acid maleic acid, ammonium salt maleic acid, calcium salt maleic acid, dipotassium salt maleic acid, disodium salt maleic acid, iron salt maleic acid, monoammonium salt maleic acid, monocopper (2+) salt maleic acid, monosodium salt maleic acid, neodymium salt maleic acid, potassium salt maleic acid, sodium salt sodium maleate |

Densidad de vapor |

4 (NTP, 1992) - Heavier than air; will sink (Relative to Air) 4.0 (Air = 1) |

Presión de vapor |

Negligible (NTP, 1992) 0.0000359 [mmHg] 10.0 [mmHg] 1.34X10-5 mm Hg at 25 °C (OECD Guideline 104 (Vapor Pressure Curve)) Vapor pressure, Pa at 25 °C: 0.0048 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.